1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
CAS No.: 883793-47-3
VCID: VC6268624
Molecular Formula: C20H16F3NO
Molecular Weight: 343.349
* For research use only. Not for human or veterinary use.
![1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone - 883793-47-3](/images/structure/VC6268624.png)
Description |
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a synthetic organic compound with a molecular formula of C20H16F3NO and a molecular weight of approximately 343.34 g/mol . This compound is characterized by its complex structure, which includes a naphthyl group, a trifluoromethyl group, and an anilino group linked through a propanone backbone. Biological and Chemical ApplicationsWhile specific biological or chemical applications of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone are not extensively reported, compounds with similar structures often exhibit interesting pharmacological properties. For instance, compounds containing trifluoromethyl groups are known for their potential in drug design due to their ability to modify the physical and chemical properties of molecules, such as increasing lipophilicity and metabolic stability. Availability and Suppliers1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is available from chemical suppliers such as Angene Chemical and Sigma-Aldrich. These companies provide the compound for research purposes, often with detailed product information including CAS numbers and molecular weights . Supplier Information Table
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CAS No. | 883793-47-3 | |||||||||
Product Name | 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone | |||||||||
Molecular Formula | C20H16F3NO | |||||||||
Molecular Weight | 343.349 | |||||||||
IUPAC Name | 1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one | |||||||||
Standard InChI | InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2 | |||||||||
Standard InChIKey | XCEZGWPIPNOLOF-UHFFFAOYSA-N | |||||||||
SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F | |||||||||
Solubility | not available | |||||||||
PubChem Compound | 5005187 | |||||||||
Last Modified | Apr 15 2024 |
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